molecular formula C11H8BrN3S B2544233 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole CAS No. 1046793-78-5

4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole

Cat. No.: B2544233
CAS No.: 1046793-78-5
M. Wt: 294.17
InChI Key: NKICMGWGOYQTLL-UHFFFAOYSA-N
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Description

4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is a useful research compound. Its molecular formula is C11H8BrN3S and its molecular weight is 294.17. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitor Design

4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is a compound that finds significance in the design of kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, which shares structural similarities with pyrrolo[2,3-b]pyridine, is recognized for its versatility in interacting with kinases via multiple binding modes. The scaffold typically binds to the hinge region of the kinase, which is crucial for the inhibition of kinase activity. This characteristic makes it a common element in kinase inhibitors, offering advantages in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Optical Sensor Development

Derivatives of heterocyclic compounds like this compound are used in the development of optical sensors. Pyrimidine derivatives, a class that this compound may belong to or contribute to, are known for their exquisite sensing materials, alongside their biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes (Jindal & Kaur, 2021).

Heterocyclic N-oxide Research

The compound's relevance extends to the domain of heterocyclic N-oxide derivatives, which are prominent in organic synthesis, catalysis, and drug development. These compounds, encompassing derivatives from pyridine and indazole, demonstrate remarkable functionalities in forming metal complexes, designing catalysts, and showing medicinal potential, including anticancer, antibacterial, and anti-inflammatory activities. The importance of heterocyclic N-oxide motifs in recent advanced chemistry and drug development studies underscores the potential value of this compound in these areas (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR kinase . This inhibition is achieved by the compound binding to the receptor, which prevents the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The inhibition of FGFR by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis in these cells . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.

Properties

IUPAC Name

4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-6-15-10(5-16-6)9-4-14-11-8(9)2-7(12)3-13-11/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKICMGWGOYQTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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